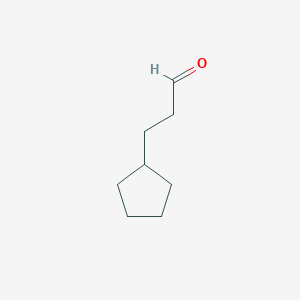
3-Cyclopentylpropanal
Vue d'ensemble
Description
3-Cyclopentylpropanal (3-CPA) is a cyclic aldehyde that has been studied extensively in the scientific community due to its wide range of applications in organic synthesis, biochemistry, and pharmacology. In particular, 3-CPA is a versatile reagent in the synthesis of pharmaceuticals and other compounds, as well as a useful tool in exploring the biochemical and physiological effects of compounds on living systems.
Applications De Recherche Scientifique
1. Immunosuppressive Drug in Transplantation Medicine
3-Cyclopentylpropanal, as a structural component of Cyclosporin, plays a crucial role in its effectiveness as an immunosuppressive drug. Cyclosporin is used extensively in transplantation medicine, particularly for preventing organ rejection. It achieves this by selectively inhibiting T-helper cell production, which is essential for immune response activation. This characteristic makes it a vital component in maintaining the viability of transplanted organs (Fahr, 1993).
2. Treatment of Autoimmune Diseases
Beyond transplantation, 3-Cyclopentylpropanal, via its presence in Cyclosporin, is also effective in treating various autoimmune diseases. This is due to its capacity to suppress the body's immune response, which is overactive in autoimmune conditions. Thus, it serves as a critical therapeutic agent in managing diseases where the immune system attacks the body's own cells and tissues (Nussenblatt & Palestine, 1986).
3. Enhancing Drug Stability and Reducing Side Effects
3-Cyclopentylpropanal contributes to the stability and efficacy of drugs like Cyclosporin. Its structural properties help in enhancing the drug's potency while minimizing off-target effects. This aspect is particularly significant in the field of pharmacology, where drug stability and side effects are primary concerns (Talele, 2016).
4. Pharmaceutical Excipient in Drug Formulation
As a component in cyclodextrins, 3-Cyclopentylpropanal plays a role in improving the solubility and bioavailability of poorly soluble drugs. Cyclodextrins, which include this compound in their structure, are used as pharmaceutical excipients. They enhance the aqueous solubility of drugs and increase their permeability through biological membranes, improving overall drug efficacy (Jansook, Ogawa, & Loftsson, 2018).
Propriétés
IUPAC Name |
3-cyclopentylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-3-6-8-4-1-2-5-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAOHFMOWBQIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454522 | |
| Record name | 3-cyclopentylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentylpropanal | |
CAS RN |
6053-89-0 | |
| Record name | Cyclopentanepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6053-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-cyclopentylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


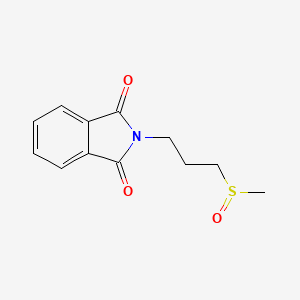
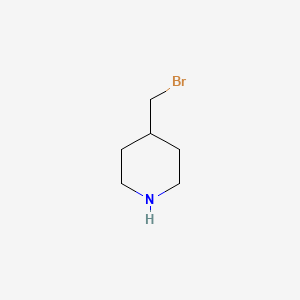
![2-[Benzyl(methyl)amino]-1-phenylethanone](/img/structure/B1600658.png)

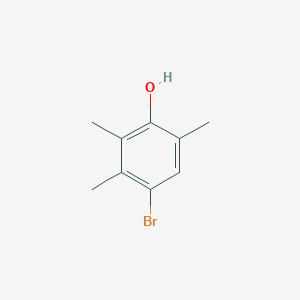

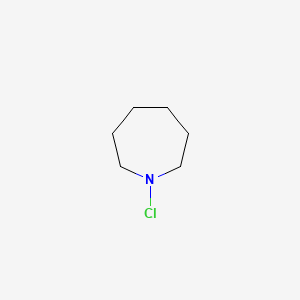
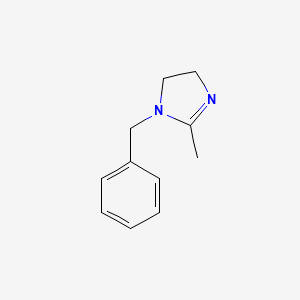
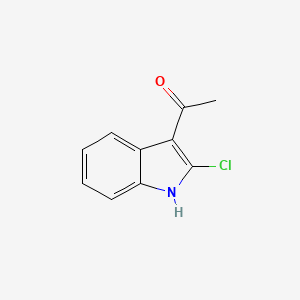
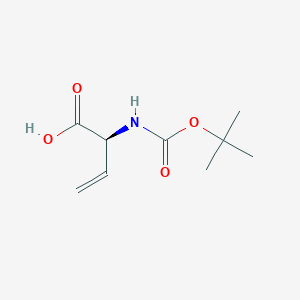

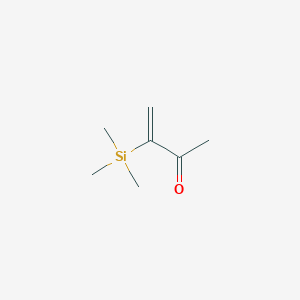

![1H-Pyrrole, 2,2'-[(4-methoxyphenyl)methylene]bis-](/img/structure/B1600679.png)